molecular formula C10H11FN2O2 B8431781 (5-Fluoro-pyridin-2-yl)-morpholin-4-yl-methanone

(5-Fluoro-pyridin-2-yl)-morpholin-4-yl-methanone

Cat. No.: B8431781
M. Wt: 210.20 g/mol
InChI Key: IFYHUZDMAIXWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-pyridin-2-yl)-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H11FN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2

InChI Key

IFYHUZDMAIXWOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Cyano-5-fluoropyridine (1.00 g, 8.19 mmol) was dissolved in hydrochloric acid (37% aqueous, 1.0 mL) and heated to 60° C. for 18 h and then evaporated in vacuo. The residue was suspended in DMF (40.0 mL) and EDC (1.89 g, 9.83 mmol), HOBt (111 mg, 0.82 mmol), morpholine (787 μL, 9.00 mmol) and triethylamine (1.25 mL, 9.00 mmol) were added and the reaction stirred for 18 h. The reaction was partitioned between water (200 mL) and EtOAc (100 mL), and extracted into EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4) and evaporated in vacuo. The residue was purified by FCC, using 0-8% [2M NH3 in MeOH] in DCM, to give the title compound (350 mg), contaminated with a single impurity (˜10% by NMR integration). The product was used in the next step without further purification. LCMS (Method 1): Rt 1.88 min, m/z 211 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
787 μL
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Two

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